Cas no 2171781-43-2 (2-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-fluorobenzoic acid)

2171781-43-2 structure
Productnaam:2-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-fluorobenzoic acid
2-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-fluorobenzoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 2-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-fluorobenzoic acid
- 2171781-43-2
- EN300-1537207
- 2-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-fluorobenzoic acid
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- Inchi: 1S/C33H29FN2O6/c1-20(41-18-21-10-3-2-4-11-21)29(31(37)35-30-26(32(38)39)16-9-17-28(30)34)36-33(40)42-19-27-24-14-7-5-12-22(24)23-13-6-8-15-25(23)27/h2-17,20,27,29H,18-19H2,1H3,(H,35,37)(H,36,40)(H,38,39)
- InChI-sleutel: FXSGMHQQOWBJNK-UHFFFAOYSA-N
- LACHT: FC1=CC=CC(C(=O)O)=C1NC(C(C(C)OCC1C=CC=CC=1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
Berekende eigenschappen
- Exacte massa: 568.20096481g/mol
- Monoisotopische massa: 568.20096481g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 42
- Aantal draaibare bindingen: 11
- Complexiteit: 906
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 114Ų
- XLogP3: 6
2-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-fluorobenzoic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1537207-0.05g |
2-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-fluorobenzoic acid |
2171781-43-2 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1537207-5.0g |
2-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-fluorobenzoic acid |
2171781-43-2 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1537207-0.5g |
2-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-fluorobenzoic acid |
2171781-43-2 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1537207-250mg |
2-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-fluorobenzoic acid |
2171781-43-2 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1537207-50mg |
2-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-fluorobenzoic acid |
2171781-43-2 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1537207-10000mg |
2-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-fluorobenzoic acid |
2171781-43-2 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1537207-2.5g |
2-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-fluorobenzoic acid |
2171781-43-2 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1537207-0.25g |
2-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-fluorobenzoic acid |
2171781-43-2 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1537207-1000mg |
2-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-fluorobenzoic acid |
2171781-43-2 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1537207-100mg |
2-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-fluorobenzoic acid |
2171781-43-2 | 100mg |
$2963.0 | 2023-09-26 |
2-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-fluorobenzoic acid Gerelateerde literatuur
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
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